

1,3-Dimethylpyrazole-5-boronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dimethylpyrazole-5-boronic acid

Cat. No.: B1365785

[Get Quote](#)

An In-Depth Technical Guide to **1,3-Dimethylpyrazole-5-boronic acid**: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **1,3-dimethylpyrazole-5-boronic acid**, a versatile heterocyclic building block crucial for modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its synthesis, handling, and application. We will focus on the practical aspects of utilizing this reagent, ensuring that the protocols described are robust and self-validating through rigorous characterization.

Core Concepts and Physicochemical Properties

1,3-Dimethylpyrazole-5-boronic acid is a key synthetic intermediate that marries the electronically distinct pyrazole ring with the versatile boronic acid functional group. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding.^{[1][2]} The boronic acid moiety makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex bi-aryl and heteroaryl systems.^{[3][4]}

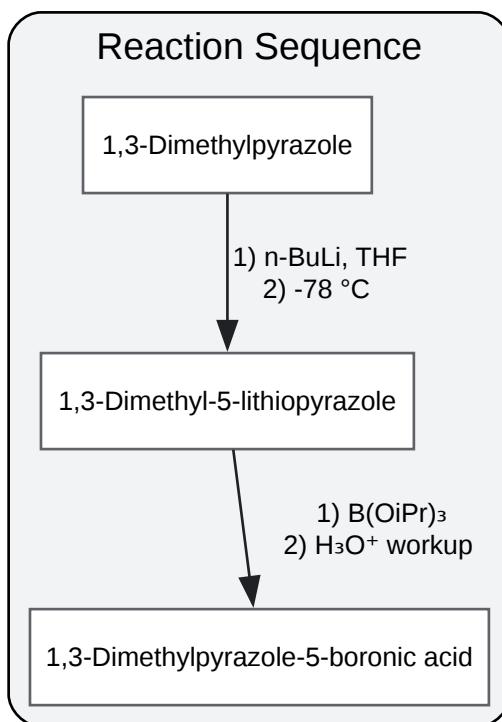
Key Physicochemical Data

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. All quantitative data for **1,3-dimethylpyrazole-5-boronic acid** is summarized below.

Property	Value	Source
Molecular Weight	139.95 g/mol	[5] [6]
Molecular Formula	C ₅ H ₉ BN ₂ O ₂	[5] [6]
CAS Number	847818-68-2	[7]
Canonical SMILES	CN1N=C(C=C1C)B(O)O	[5]
InChIKey	RAAWPADCPXAWSK-UHFFFAOYSA-N	[5] [6]

Molecular Structure Diagram

Caption: Structure of **1,3-Dimethylpyrazole-5-boronic acid**.


Synthesis and Characterization: A Self-Validating Workflow

The synthesis of boronic acids can be approached through several established methods.[\[8\]](#) For **1,3-dimethylpyrazole-5-boronic acid**, a common and reliable strategy involves the deprotonation of the parent heterocycle followed by quenching with a boron electrophile.

Proposed Synthetic Pathway

This pathway is based on well-established organometallic principles for the functionalization of heterocycles.

Synthetic Pathway for 1,3-Dimethylpyrazole-5-boronic acid

[Click to download full resolution via product page](#)

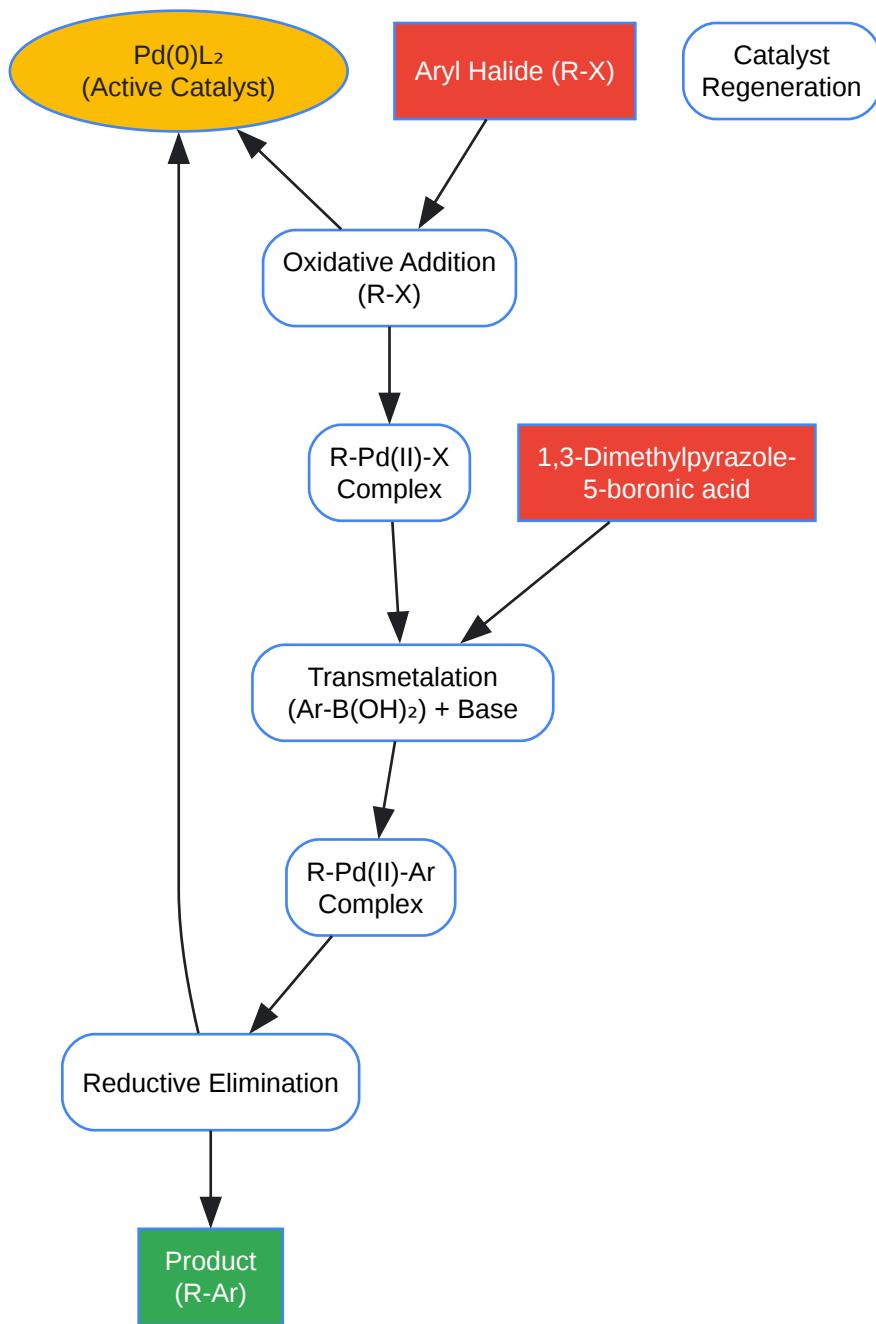
Caption: General workflow for synthesis.

Step-by-Step Synthesis Protocol

- Expertise & Causality: The choice of n-Butyllithium (n-BuLi) is critical; it is a strong, non-nucleophilic base capable of deprotonating the C5 position of the pyrazole ring, which is the most acidic carbon proton. The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate. Triisopropyl borate, B(OiPr)₃, is used as the boron source; its bulky ester groups prevent the formation of over-borylated products. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.
- Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and 1,3-dimethylpyrazole (1.0 g, 10.4 mmol). Cool the solution to -78 °C.

- Lithiation: Slowly add n-BuLi (1.6 M in hexanes, 7.2 mL, 11.5 mmol, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
- Borylation: To the lithiated species, add triisopropyl borate (2.9 mL, 12.5 mmol, 1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.
- Workup and Isolation: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford pure **1,3-dimethylpyrazole-5-boronic acid**.

Characterization for Structural Validation


- Trustworthiness: Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a self-validating system.

Technique	Expected Observations
¹ H NMR	Two singlets for the two methyl groups (N-CH ₃ and C-CH ₃), a singlet for the pyrazole ring proton (C4-H), and a broad singlet for the boronic acid protons (-B(OH) ₂), which may exchange with solvent.
¹³ C NMR	Resonances corresponding to the five carbon atoms of the molecule, including the two distinct methyl carbons and the three pyrazole ring carbons.
FT-IR	A broad O-H stretching band (around 3300 cm ⁻¹), C-H stretching bands, and characteristic B-O stretching bands (around 1350 cm ⁻¹).
Mass Spec (ESI)	The calculated exact mass is 140.0757 g/mol . [5] The observed mass spectrum should show a corresponding [M+H] ⁺ or [M-H] ⁻ ion.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **1,3-dimethylpyrazole-5-boronic acid** is as a coupling partner in Suzuki-Miyaura reactions to forge a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide.[9][10] This reaction is a cornerstone of modern drug discovery.[4]

Catalytic Cycle Overview

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol: Coupling with 4-Bromoanisole

- Expertise & Causality: The choice of catalyst is paramount. A palladium(II) precatalyst like XPhos Pd G2 is often used because it readily forms the active Pd(0) species in solution.[\[10\]](#) The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the rate-

limiting reductive elimination step, especially with challenging heterocyclic substrates.^[10] A base, such as potassium carbonate (K_2CO_3), is required to activate the boronic acid by forming a more nucleophilic boronate species for transmetalation.^{[10][11]} A mixed solvent system like dioxane/water ensures that both the organic substrates and the inorganic base are soluble.^[11]

- Reaction Setup: To a Schlenk tube, add **1,3-dimethylpyrazole-5-boronic acid** (70 mg, 0.5 mmol, 1.0 eq), 4-bromoanisole (112 mg, 0.6 mmol, 1.2 eq), potassium carbonate (K_2CO_3) (207 mg, 1.5 mmol, 3.0 eq), and XPhos Pd G2 (8 mg, 0.01 mmol, 2 mol%).
- Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
- Heating: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate. Purify the crude residue by column chromatography on silica gel to obtain the desired bi-aryl product.

Safety and Handling

Professional laboratory practice demands rigorous adherence to safety protocols. While specific toxicity data for this exact compound is limited, data from related pyrazoles and boronic acids should inform handling procedures.^{[12][13][14]}

- Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. ^{[12][14]} May cause respiratory irritation.
- Precautions for Safe Handling:

- Avoid contact with skin, eyes, and clothing.[12][15]
- Use only in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]
- Avoid inhalation of dust or vapors.[12]

- Storage Conditions:
 - Store in a cool, dry, well-ventilated place.
 - Keep the container tightly closed to prevent degradation via oxidation or hydrolysis. Some boronic acids are prone to dehydration to form boroxines.

Conclusion

1,3-Dimethylpyrazole-5-boronic acid is a high-value synthetic intermediate whose utility is rooted in the strategic combination of a medicinally relevant pyrazole core and a synthetically versatile boronic acid handle. Its effective use in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of novel molecular architectures for drug discovery and materials science. By understanding the principles behind its synthesis, characterization, and application, researchers can confidently and reproducibly leverage this powerful building block to advance their scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. 1,3-dimethyl-1H-pyrazol-5-ylboronic acid - Structure, Synthesis, Properties [organoborons.com]
- 7. biomall.in [biomall.in]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. combi-blocks.com [combi-blocks.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1,3-Dimethylpyrazole-5-boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365785#1-3-dimethylpyrazole-5-boronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com